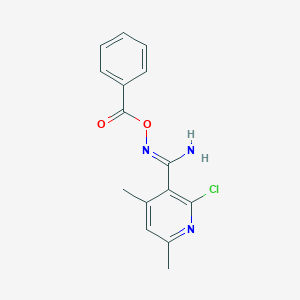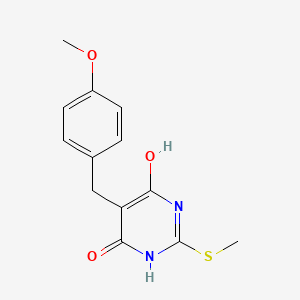
ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate, also known as EEFMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of thiophene derivatives and has a molecular formula of C17H19NO4S.
Mecanismo De Acción
The mechanism of action of ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. For example, in cancer cells, ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, it has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and block cell cycle progression. Moreover, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, which makes it a suitable candidate for further research. Moreover, it has shown promising results in various in vitro and in vivo studies, which indicates its potential therapeutic applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects. In addition, its toxicity and pharmacokinetic properties need to be further studied to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research of ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate. One of the directions is to further investigate its mechanism of action and optimize its therapeutic effects. Moreover, its toxicity and pharmacokinetic properties need to be further studied to determine its safety and efficacy in humans. In addition, the development of ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate analogs with improved pharmacological properties could lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Métodos De Síntesis
The synthesis of ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate involves the condensation of 5-ethyl-2-(2-furoylamino)-4-methylthiophene-3-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the final product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In addition, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
ethyl 5-ethyl-2-(furan-2-carbonylamino)-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-4-11-9(3)12(15(18)19-5-2)14(21-11)16-13(17)10-7-6-8-20-10/h6-8H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHPOQIZGMSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(S1)NC(=O)C2=CC=CO2)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)
![2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)




![N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)
![2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5832983.png)
hydrazone](/img/structure/B5832987.png)